REACTION_SMILES
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[ClH:18].[O:1]=[C:2]1[CH:3]([C:13]([O:14][CH2:15][CH3:16])=[O:17])[CH2:4][CH2:5][NH:6][C:7]12[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]2.[OH2:19]>>[O:1]=[C:2]1[CH2:3][CH2:4][CH2:5][NH:6][C:7]12[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]2
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Name
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Type
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product
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Smiles
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O=C1CCCNC12CCCCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |